2-(4-Morpholinyl)-4H-1-benzopyran-4-one, widely known as LY294002, is a synthetic, cell-permeable, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks). It functions as an ATP-competitive inhibitor, targeting the p110 catalytic subunit of PI3K and serving as a foundational tool compound for investigating the PI3K/Akt/mTOR signaling pathway. Its well-defined structure, featuring a morpholine group on a benzopyranone (chromone) core, provides a specific and extensively characterized mode of action that underpins its use as a benchmark inhibitor in cellular and biochemical assays.
Procuring an alternative to 2-(4-Morpholinyl)-4H-1-benzopyran-4-one requires careful consideration of factors beyond simple PI3K inhibition. Close substitutes like the natural product quercetin are significantly less potent. The classic inhibitor Wortmannin is an irreversible, covalent modifier and is chemically unstable in aqueous solutions, precluding its use in washout studies or long-term cell culture where consistent compound concentration is critical. Newer, more potent inhibitors often possess different selectivity profiles, such as dual PI3K/mTOR activity, which may be undesirable for specific research questions. Furthermore, even slight structural modifications to the LY294002 scaffold can lead to a marked decrease in inhibitory activity, making it a well-defined structure-activity benchmark. Finally, different salt forms (e.g., hydrochloride vs. free base) exhibit different solubility profiles, directly impacting stock solution preparation and bioavailability in aqueous experimental systems.
Unlike the widely used PI3K inhibitor Wortmannin, which is an irreversible covalent inhibitor with a short half-life in aqueous media, 2-(4-Morpholinyl)-4H-1-benzopyran-4-one (LY294002) is a reversible inhibitor. This property, combined with its greater chemical stability, ensures a consistent and predictable concentration of active compound throughout multi-day cell culture experiments, a critical factor for reproducibility.
| Evidence Dimension | Inhibition Mechanism & Chemical Stability |
| Target Compound Data | Reversible, competitive inhibitor; More stable in solution |
| Comparator Or Baseline | Wortmannin: Irreversible, covalent inhibitor; Chemically unstable with a short half-life |
| Quantified Difference | Qualitative but functionally critical difference in mechanism and stability |
| Conditions | Biochemical assays and aqueous cell culture media |
The reversibility and stability of this compound enable experimental designs, such as inhibitor washout studies, and improve data reproducibility in long-term assays, which is not feasible with Wortmannin.
While derived from the structure of the natural bioflavonoid quercetin, 2-(4-Morpholinyl)-4H-1-benzopyran-4-one demonstrates superior and more specific inhibitory activity against PI3K. In a direct comparison of purified PI3K inhibition, this compound exhibited an IC50 of 1.40 µM, whereas quercetin's IC50 was 3.8 µM.
| Evidence Dimension | PI3K Inhibitory Potency (IC50) |
| Target Compound Data | 1.40 µM |
| Comparator Or Baseline | Quercetin: 3.8 µM |
| Quantified Difference | 2.7-fold more potent than Quercetin |
| Conditions | In vitro kinase assay with purified PI3K |
This 2.7x potency advantage provides a clear justification for procuring this synthetic compound over the less potent and less specific natural product for reliable and targeted PI3K inhibition.
The free base form of 2-(4-Morpholinyl)-4H-1-benzopyran-4-one exhibits poor aqueous solubility (~0.05 µg/ml in PBS), but is readily soluble in common laboratory organic solvents. It can be dissolved in DMSO at concentrations up to 50 mM (or ~15 mg/mL), allowing for the preparation of high-concentration stock solutions essential for high-throughput screening and dose-response studies. In contrast, the hydrochloride salt form is reported to be insoluble in water, making the free base the more versatile choice for initial solubilization in organic solvents before dilution into aqueous media.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in DMSO (up to 50 mM) |
| Comparator Or Baseline | Hydrochloride salt: Insoluble in water |
| Quantified Difference | High solubility in a key lab solvent (DMSO) vs. insolubility of the HCl salt in water |
| Conditions | Standard laboratory solvents (DMSO, Water) |
High solubility in DMSO simplifies stock solution preparation, storage, and serial dilution, a critical workflow requirement for cell-based assays and screening campaigns.
As one of the first synthetic, specific, and well-characterized PI3K inhibitors, this compound serves as an essential positive control and benchmark. Its extensive publication history and known potency (IC50 ~1.4 µM) make it the standard against which the activity and specificity of new chemical entities targeting the PI3K pathway are measured.
The reversible nature of its binding to PI3K makes this compound the required tool for studying the recovery dynamics of the PI3K/Akt signaling cascade. Unlike irreversible inhibitors such as Wortmannin, it can be washed out from cells or tissues, allowing researchers to investigate the consequences of transient, rather than permanent, pathway inhibition.
For multi-day experiments, such as cell differentiation, proliferation, or apoptosis assays, chemical stability in culture media is paramount. This compound's superior stability compared to alternatives like Wortmannin ensures a consistent inhibitory pressure on the PI3K pathway over 24-72 hours or longer, leading to more reliable and reproducible results.
When the primary goal is to determine if the PI3K pathway is involved in a biological process, this compound provides a cost-effective and reliable tool. Its well-documented activity and specificity profile, including known off-targets like CK2, allow for informed interpretation of results before committing to more expensive, next-generation isoform-specific inhibitors.